[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Description
[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a fluorinated arylboronic acid with the molecular formula C₈H₇BF₄O₃ and a molecular weight of 237.94 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a fluorine atom at the 2-position and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-withdrawing substituents enhance the electrophilicity of the boronic acid, facilitating bond formation with aromatic partners .
Key properties include:
Properties
IUPAC Name |
[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJAZJUTJUVASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions. They can form boronate complexes with diols and carboxylates, which are commonly found in biological systems.
Biochemical Pathways
Boronic acids are known to influence various biochemical pathways through their interactions with biological targets.
Pharmacokinetics
The compound’s physical properties such as its crystalline powder form and its molecular weight of 20593 g/mol may influence its bioavailability.
Result of Action
Boronic acids are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid. For instance, the compound should be handled with care to avoid dust formation. It is also recommended to ensure adequate ventilation during its use.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, often serving as inhibitors or activators. The exact nature of these interactions would depend on the specific biomolecules involved.
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models.
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors.
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins.
Biological Activity
[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is an organoboron compound with notable applications in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorinated phenyl ring and a boronic acid moiety, contribute to its biological activity and potential therapeutic applications.
- Molecular Formula : C₈H₇BF₄O₃
- Molecular Weight : 237.94 g/mol
- CAS Number : 947533-09-7
The biological activity of this compound is largely attributed to its ability to interact with biomolecules through the boronic acid group. This interaction can facilitate various chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions : The boronic acid can form complexes with palladium catalysts, enabling the formation of biaryl compounds which are crucial in drug development .
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Antimicrobial Activity
Research has shown that phenylboronic acids exhibit antimicrobial properties. A study evaluating various trifluoromethoxy phenylboronic acids indicated that certain derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus .
Antidiabetic Potential
Boronic acids have been explored for their potential in diabetes diagnostics due to their ability to bind selectively to glycosylated proteins. The interaction of this compound with glucose could be leveraged for glucose-sensing applications, enhancing its utility in diabetes management .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that boronic acids could effectively inhibit the enzyme β-glucosidase, which is involved in carbohydrate metabolism. This inhibition was linked to the structural characteristics of the boronic acid derivatives used in the study .
- Antibacterial Screening : Various derivatives of phenylboronic acids were screened for antibacterial properties. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-(Trifluoromethoxy)phenylboronic acid | Structure | Contains a boronic acid functional group | Moderate antibacterial activity |
| 3-Fluoro-4-(trifluoroethoxy)phenylboronic acid | Structure | Similar fluorinated structure | Significant enzyme inhibition |
| 2,6-Dibromophenylboronic acid | Structure | High turnover frequency in CO₂ hydration | Effective in carbon capture |
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the substitution pattern of fluorine and trifluoroethoxy groups on the phenyl ring. These variations significantly impact electronic properties and reactivity.
Key Differences :
- Electrophilicity : The 2-fluoro-4-trifluoroethoxy substitution creates a stronger electron-deficient aromatic system compared to isomers, enhancing reactivity in cross-coupling reactions.
Substituent Variants
Replacing the trifluoroethoxy group with other substituents alters solubility, lipophilicity, and electronic characteristics.
Key Differences :
- Lipophilicity: The trifluoroethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to diethylaminoethoxy-substituted analogs (logP ~1.2) .
- Synthetic Utility: Cyclohexyl and trifluoromethoxy derivatives are preferred in materials science, while amino-substituted variants are tailored for pharmaceutical applications .
Fluorinated Boronic Acids
Fluorine placement influences electronic effects and metabolic stability.
Key Differences :
- Electronic Effects : The CF₃ group is more electron-withdrawing than OCH₂CF₃, making CF₃-substituted boronic acids more reactive but less stable under acidic conditions.
- Synthetic Applications : 2-Fluoro-4-trifluoroethoxy derivatives are preferred in coupling reactions requiring moderate reactivity and high regioselectivity .
Research and Commercial Considerations
- Synthetic Challenges : Introducing the trifluoroethoxy group requires specialized reagents (e.g., trifluoroethyl iodide under basic conditions) .
- Safety : The compound is classified under GHS07 (Warning), with hazards including skin/eye irritation .
- Cost and Availability: Priced at ~$170/250 mg (95% purity), it is more expensive than non-fluorinated analogs due to synthetic complexity .
Q & A
Q. Scale-up challenges :
- Protodeboronation : Mitigated by using degassed solvents and Schlenk techniques .
- Byproduct Formation : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions .
Yield Tracking : In-line FTIR monitors boronic acid consumption in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
